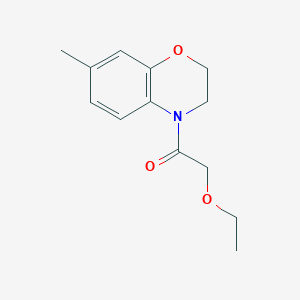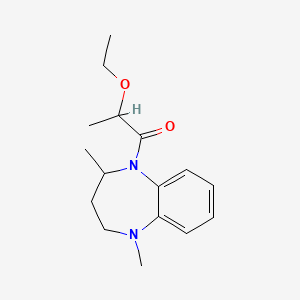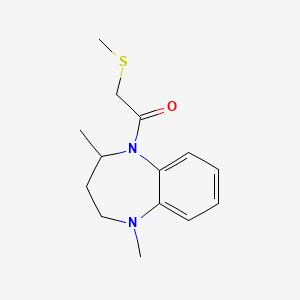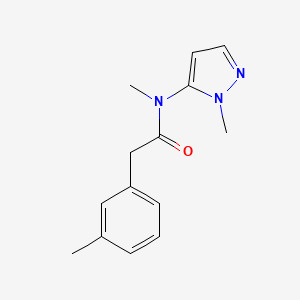![molecular formula C15H17ClN4O2 B7592758 N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide, also known as CPP-115, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA, a neurotransmitter involved in the regulation of neuronal excitability.
Mechanism of Action
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide is a potent and selective inhibitor of GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. This mechanism of action is similar to that of the widely used antiepileptic drug, valproic acid.
Biochemical and Physiological Effects:
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. In addition, N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has been shown to reduce anxiety-like behavior in animal models. N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide in lab experiments is its potent and selective inhibition of GABA-AT, which allows for precise modulation of GABA levels in the brain. However, one limitation of using N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide is its potential off-target effects, as it may interact with other enzymes or receptors in the brain.
Future Directions
Several future directions for research on N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide include:
1. Further preclinical studies to investigate the potential therapeutic applications of N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide in various neurological disorders.
2. Clinical trials to evaluate the safety and efficacy of N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide in humans.
3. Development of novel N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential use of N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Development of new methods for the delivery of N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide to the brain, such as nanoparticle-based drug delivery systems.
Synthesis Methods
The synthesis of N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide involves a series of chemical reactions, starting with the reaction of 2-chlorophenyl hydrazine with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-oxobutan-1-one. This intermediate is then reacted with hydrazine hydrate to form 1-(2-chlorophenyl)-3-hydroxy-2-propen-1-one. Finally, this compound is reacted with piperidine-4-carboxylic acid to form N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide.
Scientific Research Applications
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide has also been shown to reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-5-1-2-6-14(13)20-9-11(8-17-20)18-15(22)19-7-3-4-12(21)10-19/h1-2,5-6,8-9,12,21H,3-4,7,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGRWOMYSYASSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CN(N=C2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)





![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)

![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)